molecular formula C12H13NO3 B2907210 [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol CAS No. 874468-53-8

[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol

Cat. No.: B2907210
CAS No.: 874468-53-8
M. Wt: 219.24
InChI Key: MFISSPNBPYMOEQ-UHFFFAOYSA-N
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Description

[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound features a furan ring substituted with a methanol group and an amino-methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-methoxybenzaldehyde with furfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(3-amino-4-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISSPNBPYMOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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